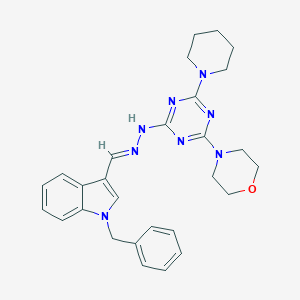![molecular formula C23H19N3O5S B301632 N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301632.png)
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying biological systems and as a potential therapeutic agent. In
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is not fully understood. However, it is believed to work by binding to specific proteins and enzymes, altering their function and activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in lab experiments is its ability to interact with specific proteins and enzymes. This makes it a useful tool for studying their functions and interactions. However, one limitation of using this compound is its potential toxicity. Careful handling and dosing are required to ensure the safety of researchers and experimental subjects.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One potential direction is to further explore its anti-inflammatory and neuroprotective properties for potential therapeutic applications. Additionally, research could focus on identifying specific proteins and enzymes that interact with this compound, providing insight into their functions and potential therapeutic targets. Finally, research could focus on developing safer and more effective analogs of this compound for use in scientific research and therapeutic applications.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a multi-step process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 1,3-benzodioxole with ethyl isocyanoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,4-thiazolidinedione in the presence of a catalyst to form the final product.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has shown promise in various scientific research applications. One of the primary uses of this compound is as a tool for studying biological systems. It has been shown to interact with various proteins and enzymes, making it a useful tool for studying their functions and interactions.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide |
|---|---|
Fórmula molecular |
C23H19N3O5S |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C23H19N3O5S/c1-2-25-11-14(16-5-3-4-6-17(16)25)9-20-22(28)26(23(29)32-20)12-21(27)24-15-7-8-18-19(10-15)31-13-30-18/h3-11H,2,12-13H2,1H3,(H,24,27)/b20-9- |
Clave InChI |
NMZWQNBOBGBZSG-UKWGHVSLSA-N |
SMILES isomérico |
CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES canónico |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2,6-dichloro-4-[(5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B301551.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301552.png)
![ethyl 5-(2-chlorophenyl)-2-[(4-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301553.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301555.png)
![Methyl 4-{[({6-[({2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}carbonyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B301557.png)
![Methyl {[6-({2-[(4-phenyl-1-piperazinyl)carbonyl]benzoyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B301558.png)

![N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-piperidinylcarbonyl)benzamide](/img/structure/B301563.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)
![(2Z,5E)-3-cyclohexyl-5-{2,3-dibromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301569.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide](/img/structure/B301571.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B301572.png)